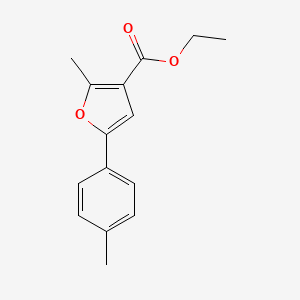
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate , also known by its chemical formula C₁₅H₁₆O₃ , is a compound with an intriguing structure. It belongs to the class of furan carboxylates and exhibits both aromatic and ester functionalities. The compound’s systematic name provides insights into its molecular composition: it contains an ethyl ester group attached to a furan ring, which in turn bears a methyl group and a 4-methylphenyl (p-tolyl) substituent .
Synthesis Analysis
The synthesis of Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of an appropriate furan derivative (such as furan-3-carboxylic acid) with an ethyl alcohol in the presence of a suitable acid catalyst. The subsequent esterification yields the desired product .
Molecular Structure Analysis
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C The furan ring, with its oxygen atom, imparts aromaticity, while the p-tolyl group adds steric bulk. The ester functionality at the 3-position of the furan ring contributes to its reactivity .
Chemical Reactions Analysis
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate can participate in various chemical reactions. Some potential transformations include hydrolysis (breaking the ester bond), nucleophilic substitution at the ester carbon, and electrophilic aromatic substitution on the furan ring. These reactions can lead to the formation of different derivatives .
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate and similar compounds have been a subject of interest in chemical synthesis and reactions. For instance, research by Pevzner (2003) describes the reactions of halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates with various phosphites, highlighting the compound's reactivity and potential for creating various derivatives (Pevzner, 2003).
Biological Activities
Compounds structurally related to Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate have been investigated for their biological activities. For example, Vinayagam et al. (2017) studied 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives for their inhibitory activity on soybean lipoxygenase enzyme (Vinayagam et al., 2017). Such studies highlight the potential pharmacological applications of these compounds.
Analytical and Spectral Studies
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate is also significant in analytical and spectral studies. Patel (2020) conducted research on ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its derivatives, focusing on their synthesis, characterization, and antimicrobial activities. This demonstrates the compound's relevance in the development and analysis of new chemical entities (Patel, 2020).
Synthesis and Transformation
The synthesis and transformation processes of furan derivatives, including those related to Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate, have been extensively studied. For instance, Pevzner (2007) explored the synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, providing insights into the synthetic pathways and potential transformations of such compounds (Pevzner, 2007).
Antimicrobial and Antioxidant Properties
Some derivatives of Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate have been evaluated for their antimicrobial and antioxidant properties. Phutdhawong et al. (2019) investigated methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives for cytotoxicity against cancer cell lines and bacteria, demonstrating the compound's potential in biomedical applications (Phutdhawong et al., 2019).
Safety and Hazards
As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are scarce, it’s advisable to handle it in a well-ventilated area, wear appropriate protective gear, and avoid skin contact. Always consult safety data sheets (SDS) for detailed hazard information .
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-17-15(16)13-9-14(18-11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJXAHWYBFSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383358 | |
| Record name | Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |
CAS RN |
4302-54-9 | |
| Record name | Ethyl 2-methyl-5-(4-methylphenyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4302-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



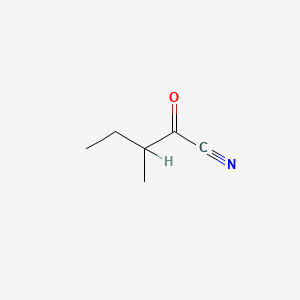
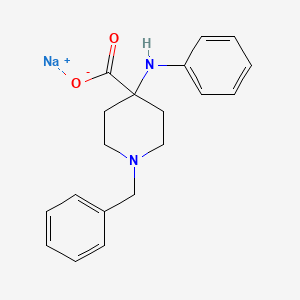

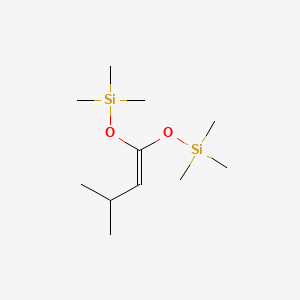


![6-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1621236.png)
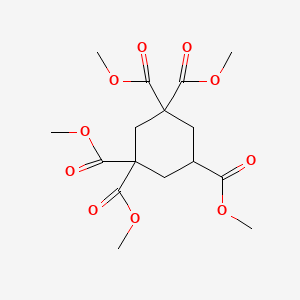
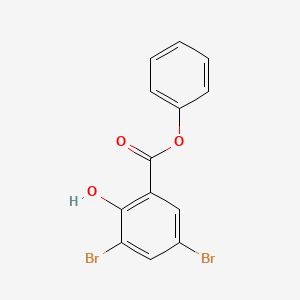
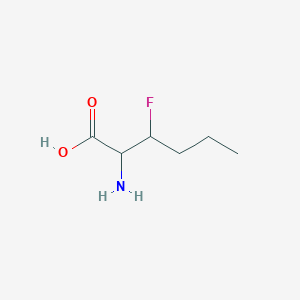
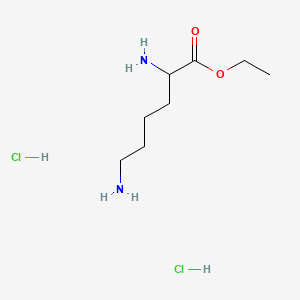
![1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1621246.png)
![Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1621247.png)
